6-Butyl-5,7-dichloropyrazolo[1,5-a]pyrimidine
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Overview
Description
6-Butyl-5,7-dichloropyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a pyrazolo ring fused to a pyrimidine ring, with butyl and dichloro substituents at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Butyl-5,7-dichloropyrazolo[1,5-a]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with pyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione as the starting material.
Chlorination: The dione is subjected to chlorination using reagents such as phosphorus oxychloride and N,N-dimethylaniline. The reaction mixture is heated to reflux for several hours.
Butylation: The chlorinated intermediate is then reacted with butylating agents under suitable conditions to introduce the butyl group at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and butylation processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Butyl-5,7-dichloropyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyrimidine ring can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, sodium ethoxide, and primary amines are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyrazolo[1,5-a]pyrimidines with various functional groups.
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer chlorine atoms or additional hydrogen atoms.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a scaffold for the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It has been used as a probe in biological studies to investigate enzyme interactions and cellular pathways.
Industrial Applications: The compound can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Butyl-5,7-dichloropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
5,7-Dichloropyrazolo[1,5-a]pyrimidine: Lacks the butyl group, making it less hydrophobic and potentially altering its biological activity.
6-Methyl-5,7-dichloropyrazolo[1,5-a]pyrimidine: Contains a methyl group instead of a butyl group, which may affect its reactivity and interaction with molecular targets.
6-Phenyl-5,7-dichloropyrazolo[1,5-a]pyrimidine:
Uniqueness
6-Butyl-5,7-dichloropyrazolo[1,5-a]pyrimidine is unique due to the presence of the butyl group, which enhances its hydrophobicity and may improve its ability to interact with lipid membranes and hydrophobic pockets in proteins. This structural feature can lead to distinct biological activities and applications compared to its analogs.
Properties
Molecular Formula |
C10H11Cl2N3 |
---|---|
Molecular Weight |
244.12 g/mol |
IUPAC Name |
6-butyl-5,7-dichloropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C10H11Cl2N3/c1-2-3-4-7-9(11)14-8-5-6-13-15(8)10(7)12/h5-6H,2-4H2,1H3 |
InChI Key |
MPPLJHRKULJFFF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(N2C(=CC=N2)N=C1Cl)Cl |
Origin of Product |
United States |
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